PTP1B-IN-1

Vue d'ensemble

Description

PTP1B-IN-1 est un composé qui inhibe la protéine tyrosine phosphatase 1B (PTP1B), une enzyme qui joue un rôle important dans la régulation de la signalisation de l'insuline et du métabolisme énergétique. PTP1B est un régulateur négatif de la voie de signalisation du récepteur de l'insuline, et son inhibition a été explorée comme stratégie thérapeutique pour le traitement du diabète de type 2 et de l'obésité .

Analyse Des Réactions Chimiques

Mechanism of PTP1B Catalytic Activity

PTP1B catalyzes tyrosine dephosphorylation via a two-step mechanism:

-

Nucleophilic Attack : The catalytic cysteine (Cys215) acts as a nucleophile, attacking the phosphorylated tyrosine substrate to form a thiophosphate intermediate .

-

Hydrolysis : A water molecule activated by Gln262 hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the active-site cysteine .

Key structural elements include:

Competitive Inhibition Targeting the Active Site

Compounds like CD00466 (IC₅₀ = 0.73 µM for PTP1B) bind competitively to the catalytic A site:

-

Interactions : Hydrogen bonds with Arg24/Arg254 and van der Waals contacts with Tyr46/Phe182 .

-

Selectivity : Achieved through interactions with non-conserved residues (e.g., Met258 and Gln262) .

Table 1: Representative Competitive Inhibitors

| Compound | IC₅₀ (PTP1B) | Selectivity (vs. TCPTP) | Key Interactions |

|---|---|---|---|

| CD00466 | 0.73 µM | 31-fold | Arg24, Arg254, Gln262 |

| BPPM | 16 µM | Low | Tyr46, Phe182 |

Allosteric Inhibition via the C-Terminal Domain

DPM-1001 exhibits time-dependent inhibition (IC₅₀ = 100 nM after 30 min pre-incubation) by binding to the C-terminal His320/His331 residues in a copper-dependent manner :

-

Copper Binding : Forms a complex with Cu²⁺, enhancing affinity (Kd = 75 nM) .

-

Mechanism : Disrupts enzyme conformation, reducing catalytic efficiency .

Irreversible Inactivation

Acrolein inactivates PTP1B via covalent modification (kinact/KI = 87 M⁻¹s⁻¹), targeting the active-site cysteine .

Reversible Mixed-Type Inhibition

Flavonols (e.g., compound 4 , KI = 1.01 µM) exhibit mixed inhibition, altering both Km and Vmax .

Table 2: Kinetic Parameters for Selected Inhibitors

| Compound | Inhibition Type | KI (µM) | KIS (µM) | Mechanism |

|---|---|---|---|---|

| 4 | Mixed | 1.01 | 2.7 | Binds free enzyme/ES |

| 8 | Non-competitive | 27.3 | - | Binds outside active site |

Structural Insights from Mutagenesis

-

C-Terminal Truncation : Removal of residues 322–405 abolishes time-dependent inhibition by DPM-1001 .

-

His320Ala/His331Ala Mutant : Reduces copper–DPM-1001 binding affinity by >90% .

Challenges in Inhibitor Design

-

Selectivity : High conservation of the PTP active site complicates specificity (e.g., TCPTP shares 74% sequence identity with PTP1B) .

-

Membrane Permeability : Polar A-site binders often suffer from poor bioavailability .

This synthesis integrates mechanistic, kinetic, and structural data from diverse studies to outline the chemical principles underlying PTP1B inhibition. For "PTP1B-IN-1," further experimental characterization would be required to map its precise interaction profile.

Applications De Recherche Scientifique

Metabolic Disorders

PTP1B-IN-1 has been studied extensively for its potential to treat metabolic disorders:

- Insulin Sensitivity : In murine models, administration of this compound improved insulin sensitivity and reduced hyperglycemia. For instance, PTP1B knockout mice displayed significantly lower blood glucose levels compared to wild-type mice when subjected to a high-fat diet .

| Study | Model | Findings |

|---|---|---|

| Elchebly et al. (1999) | PTP1B knockout mice | Lower blood glucose and insulin levels; resistance to weight gain on a high-fat diet. |

| Zinker et al. (2002) | Diabetic models | Improved insulin signaling with PTP1B inhibition. |

| Malamas et al. (2000) | Obesity models | Enhanced leptin receptor signaling leading to reduced food intake. |

Neurodegenerative Diseases

Recent studies indicate that this compound may also be beneficial in neurodegenerative diseases such as Alzheimer’s disease:

- Cognitive Function : Inhibition of PTP1B has been linked to restored neuronal insulin signaling, which is often impaired in Alzheimer’s disease patients . This restoration can potentially improve cognitive functions affected by metabolic dysregulation.

| Study | Model | Findings |

|---|---|---|

| Ozek et al. (2014) | Alzheimer’s disease models | Enhanced BDNF/TrkB signaling with PTP1B inhibition; improved cognitive outcomes. |

| Pandey et al. (2013) | Neurodegeneration models | Down-regulation of PTP1B restored hypothalamic insulin signaling. |

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound resulted in:

- Normalization of plasma glucose levels.

- Reduction in HbA₁c levels.

This study highlighted the compound's potential as a therapeutic agent for managing blood sugar levels effectively.

Case Study 2: Obesity Treatment

Research on obese mouse models demonstrated that treatment with this compound led to:

- Significant weight loss.

- Decreased fat accumulation.

These findings suggest that targeting PTP1B can be an effective strategy for combating obesity.

Mécanisme D'action

The mechanism of action of PTP1B-IN-1 involves the inhibition of PTP1B activity. PTP1B dephosphorylates tyrosine residues on the insulin receptor, leading to decreased insulin signaling. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake in cells. This mechanism is crucial for its therapeutic effects in treating insulin resistance and related metabolic disorders .

Comparaison Avec Des Composés Similaires

PTP1B-IN-1 est l'un des nombreux inhibiteurs de PTP1B qui ont été développés à des fins thérapeutiques. D'autres composés similaires comprennent l'ertiprotafib, la trodusquemine et le MSI-1436. Chacun de ces composés possède des propriétés et des mécanismes d'action uniques. Par exemple, il a été démontré que l'ertiprotafib réduisait la température de fusion de PTP1B, entraînant son agrégation . La trodusquemine et le MSI-1436 ont des sites de liaison et des mécanismes d'inhibition différents de ceux de this compound. L'unicité de this compound réside dans son affinité de liaison spécifique et sa puissance inhibitrice .

Méthodes De Préparation

La synthèse de PTP1B-IN-1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies synthétiques impliquent généralement l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies synthétiques pour obtenir des rendements et une pureté plus élevés. Des détails spécifiques sur les voies synthétiques et les conditions réactionnelles pour this compound ne sont pas facilement disponibles dans la littérature .

Activité Biologique

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in various intracellular signaling pathways, particularly those related to insulin and leptin signaling. PTP1B-IN-1 is a selective inhibitor of PTP1B, which has garnered attention for its potential therapeutic applications in metabolic disorders and cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound functions by inhibiting the enzymatic activity of PTP1B, which is known to dephosphorylate key signaling molecules involved in metabolic regulation. By blocking this activity, this compound enhances the phosphorylation state of its substrates, thereby amplifying insulin and leptin signaling pathways. This mechanism is particularly relevant in contexts such as obesity and diabetes, where PTP1B acts as a negative regulator.

Key Pathways Affected by this compound

- Insulin Signaling : PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), leading to decreased insulin sensitivity. Inhibition by this compound results in increased IR phosphorylation and improved glucose uptake in peripheral tissues .

- Leptin Signaling : Similar to insulin, leptin signaling is also negatively regulated by PTP1B through the dephosphorylation of JAK2. Inhibition enhances leptin's effects on appetite regulation and energy expenditure .

Effects on Cancer Immunotherapy

Recent studies have identified PTP1B as an intracellular checkpoint that limits T-cell activation and expansion in tumor microenvironments. Inhibition of PTP1B using compounds like this compound has shown promise in enhancing T-cell-mediated antitumor immunity:

- Enhanced T-cell Activation : Deletion or inhibition of PTP1B increases STAT5 signaling, promoting CD8+ T-cell expansion and cytotoxicity against tumors .

- Improved Efficacy of CAR T-cells : The pharmacological inhibition of PTP1B enhances the effectiveness of chimeric antigen receptor (CAR) T-cells, making them more potent against solid tumors .

Table 1: Summary of Biological Effects of this compound

Case Study: Impact on Metabolic Disorders

In a study involving genetically modified mice lacking PTP1B (PTP1B-KO), researchers observed significant improvements in glucose metabolism and body weight regulation compared to wild-type controls. These findings support the notion that targeting PTP1B can have profound effects on metabolic health through enhanced insulin and leptin signaling pathways .

Propriétés

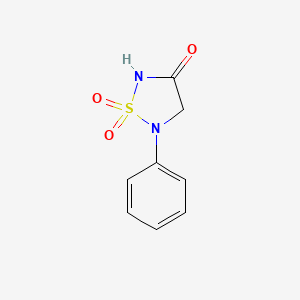

IUPAC Name |

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCZCUKQWRZSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612530-44-6 | |

| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.